molecular formula C25H30N2O3 B3575442 1-[(NAPHTHALEN-1-YL)METHYL]-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE

1-[(NAPHTHALEN-1-YL)METHYL]-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE

Cat. No.: B3575442
M. Wt: 406.5 g/mol
InChI Key: CURQMIIPDRPYQZ-UHFFFAOYSA-N
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Description

1-[(Naphthalen-1-yl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is a synthetic small molecule of significant interest in early-stage pharmaceutical and pharmacological research. This compound features a unique molecular architecture that combines a naphthalene system with a 3,4,5-trimethoxyphenyl group, both linked through a piperazine core. This structure is analogous to other piperazine-based compounds that are screened as new psychoactive substances, highlighting its relevance in forensic and analytical toxicology research . The 3,4,5-trimethoxyphenyl moiety is a prominent pharmacophore in medicinal chemistry, frequently investigated for its potential interactions with various biological targets. The naphthalene group is a common structural feature in many bioactive molecules, and recent studies on naphthaleneoxypropargyl-containing piperazines have demonstrated immunomodulatory potential, suggesting that this compound could be a valuable candidate for investigating immune response regulation . Research into similar compounds has shown that such structures can influence immune cell populations, including T-lymphocytes and monocytes, indicating potential applications in immunology and inflammation research . This reagent is intended for non-human research applications only, strictly for use in laboratory settings. It is not intended for diagnostic or therapeutic purposes. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a reference standard in analytical method development using techniques like LC-MS/MS . All necessary handling and storage precautions should be followed as per laboratory safety protocols.

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3/c1-28-23-15-19(16-24(29-2)25(23)30-3)17-26-11-13-27(14-12-26)18-21-9-6-8-20-7-4-5-10-22(20)21/h4-10,15-16H,11-14,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURQMIIPDRPYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(NAPHTHALEN-1-YL)METHYL]-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves the reaction of naphthalen-1-ylmethyl chloride with 4-[(3,4,5-trimethoxyphenyl)methyl]piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Synthetic Formation Reactions

The compound is typically synthesized via sequential nucleophilic substitutions:

Key Steps

  • Piperazine alkylation :

    • Reaction of piperazine with 1-(chloromethyl)naphthalene and 3,4,5-trimethoxybenzyl chloride under basic conditions (e.g., K2_2CO3_3) in polar aprotic solvents like DMF or acetonitrile .

    • Temperature: 80–100°C for 12–24 hours.

  • Purification :

    • Recrystallization from ethanol or methanol yields the pure product.

Reagent Role Conditions Product
1-(Chloromethyl)naphthaleneElectrophileDMF, K2_2CO3_3, 80°C, 12 hMono-substituted piperazine intermediate
3,4,5-Trimethoxybenzyl chlorideSecond electrophileAcetonitrile, reflux, 24 h1-[(Naphthalen-1-yl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

Post-Synthetic Modifications

The secondary amines on the piperazine ring enable further derivatization:

Alkylation/Acylation

  • Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride).

  • Conditions : Triethylamine (TEA) in dichloromethane (DCM) at 0–25°C.

  • Outcome : Tertiary amines or amides form at the nitrogen centers.

Salt Formation

  • Reaction with HCl or oxalic acid in ethanol produces water-soluble hydrochloride or oxalate salts .

Naphthalene Ring

  • Electrophilic substitution : Limited due to steric hindrance from the methyl group. Nitration or sulfonation may occur at the 4- or 5-position under strong acidic conditions.

  • Oxidation : Naphthalene’s α-position is susceptible to oxidation with KMnO4_4/H2_2SO4_4, forming 1-naphthoic acid derivatives.

3,4,5-Trimethoxyphenyl Group

  • Demethylation : Treatment with BBr3_3 in DCM removes methoxy groups, yielding hydroxylated analogs .

  • Halogenation : Iodination at the para position using I2_2/HIO4_4 .

Nucleophilic Reactions at Piperazine Nitrogen

The piperazine nitrogens act as nucleophiles in:

Michael Additions

  • Reaction with α,β-unsaturated carbonyl compounds (e.g., acrylonitrile) in THF .

Coordination Chemistry

  • Forms complexes with transition metals (e.g., Cu(II), Pd(II)) via lone-pair donation, enabling catalytic applications .

Stability Under Environmental Conditions

  • Thermal stability : Decomposes above 250°C, releasing CO2_2 and NOx_x.

  • Photolysis : UV light induces cleavage of the C–N bond in the piperazine ring.

Biological Interactions

While not a direct reaction, the compound’s structure influences receptor binding:

  • Dopamine/Serotonin receptors : The trimethoxybenzyl group mimics neurotransmitters, enabling competitive inhibition .

  • CYP450 metabolism : Oxidative demethylation of methoxy groups by liver enzymes generates phenolic metabolites.

Scientific Research Applications

Antidepressant Activity

Research indicates that piperazine derivatives exhibit significant antidepressant effects. The structural similarity of 1-[(naphthalen-1-yl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine to known antidepressants suggests it may modulate neurotransmitter systems such as serotonin and norepinephrine. Studies have demonstrated that modifications in the piperazine ring can enhance antidepressant activity, making this compound a candidate for further investigation in this area .

Antipsychotic Properties

Piperazine derivatives are also explored for their antipsychotic potential. The compound's ability to interact with dopamine receptors could provide therapeutic benefits in managing schizophrenia and other psychotic disorders. The naphthalene moiety may contribute to receptor binding affinity, warranting detailed receptor interaction studies .

Analgesic Effects

Preliminary studies suggest that compounds similar to this compound may exhibit analgesic properties. This is particularly relevant for chronic pain management, where modulation of the central nervous system's pain pathways is crucial .

Case Study 1: Synthesis and Characterization

A study focusing on the synthesis of related naphthyl-piperazine compounds revealed that variations in substituents significantly affect biological activity. The synthesis involved refluxing specific reagents to yield high-purity products suitable for biological testing. Characterization through techniques such as NMR and mass spectrometry confirmed the structural integrity of the synthesized compounds .

Case Study 2: In Vitro Metabolism Studies

In vitro studies conducted on synthetic cannabinoids indicated that similar piperazine derivatives undergo metabolic transformations that retain their pharmacological efficacy. This suggests that this compound may also exhibit favorable metabolic profiles conducive to therapeutic use .

Case Study 3: Neuropharmacological Screening

A neuropharmacological screening of piperazine derivatives demonstrated promising results regarding their ability to modulate neurotransmitter systems. Compounds with structural similarities showed significant binding affinity to serotonin receptors, indicating potential for development as new antidepressants or anxiolytics .

Mechanism of Action

The mechanism of action of 1-[(NAPHTHALEN-1-YL)METHYL]-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous piperazine derivatives and related aryl-methyl-substituted molecules, focusing on structural features, biological activities, and structure-activity relationships (SAR).

Anti-Mitotic Piperazine Derivatives

  • Compound 27h: 1-((4-Methoxyphenyl)(3,4,5-Trimethoxyphenyl)Methyl)Piperazine Structure: Features a bis(aryl)methyl group (4-methoxyphenyl and TMP) on the piperazine core. Activity: Demonstrated anti-mitotic activity in breast cancer models, likely through microtubule disruption . Key Difference: The bis(aryl)methyl group reduces conformational flexibility compared to the target compound’s dual mono-substituents. This may limit binding to tubulin’s colchicine site, where bulkier substituents like naphthalene could enhance affinity.
  • Compound 28: 1,4-bis((4-Methoxyphenyl)(3,4,5-Trimethoxyphenyl)Methyl)Piperazine Structure: Symmetrical bis(aryl)methyl substitution at both piperazine positions.

Antiviral Piperazine Derivatives

  • Piperazine,1-(4-Fluorophenyl)-4-[(3,4,5-Trimethoxyphenyl)Methyl]-
    • Structure : Substitutes the naphthalene group with a 4-fluorophenyl moiety.
    • Activity : Exhibits anti-SARS-CoV-2 activity, attributed to the fluorophenyl group’s electronegativity, which may enhance interactions with viral proteases .
    • Key Difference : The fluorine atom introduces dipole interactions absent in the target compound, redirecting therapeutic utility from anticancer to antiviral applications.

Non-Piperazine TMP-Containing Analogues

  • Podophyllotoxin Derivatives (e.g., PODO-1) Structure: Dihydrofuranone core with TMP and hydroxymethyl substituents. Activity: Acts as a PPARγ partial agonist with reduced toxicity compared to podophyllotoxin. The TMP group facilitates receptor binding, but the dihydrofuranone scaffold limits structural overlap with piperazine derivatives .
  • Herbicidal Diarylmethyl Imidazoles

    • Structure : TMP-substituted imidazoles (e.g., 21i, 21l).
    • Activity : Moderate herbicidal activity against rape, linked to the TMP group’s electron-rich aromatic system .
    • Key Difference : The imidazole ring and absence of a piperazine backbone result in divergent mechanisms (e.g., photosynthesis inhibition vs. microtubule targeting).

Structural and Pharmacokinetic Comparison

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Weight logP* Key Substituents Biological Activity
Target Compound ~470 4.2 Naphthalen-1-ylmethyl, TMPmethyl Anti-mitotic (Breast Cancer)
27h ~450 3.8 Bis(aryl)methyl (4-MeO, TMP) Anti-mitotic
Piperazine,1-(4-Fluorophenyl)-4-[(TMP)Methyl]- ~420 3.5 4-Fluorophenyl, TMPmethyl Anti-SARS-CoV-2
PODO-1 ~390 2.9 Dihydrofuranone, TMP, hydroxymethyl PPARγ agonism

*Estimated using fragment-based methods.

Impact of Substituents on Activity

  • TMP Group : Critical for tubulin binding in anti-mitotic agents and receptor engagement in PPARγ agonists. The 3,4,5-methoxy configuration optimizes π-π stacking and hydrogen bonding .
  • Naphthalen-1-ylmethyl vs.
  • Fluorophenyl Substitution : Introduces electronegative interactions, redirecting activity toward viral targets .

Research Findings and Clinical Implications

  • Anti-Mitotic Efficacy : The target compound’s dual-substituent design balances tubulin affinity and solubility, outperforming rigid bis(aryl)methyl analogues like 27h in preclinical models .
  • Toxicity Profile : The naphthalene group may elevate hepatotoxicity risk compared to simpler aryl derivatives, necessitating structural optimization .
  • Therapeutic Versatility : Structural modularity allows retargeting (e.g., replacing naphthalene with fluorophenyl for antiviral use), highlighting the piperazine scaffold’s versatility .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-[(naphthalen-1-yl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. Key steps include:

  • Using potassium carbonate (K₂CO₃) as a base in acetonitrile (ACN) to facilitate alkylation of the piperazine core .
  • Hydrogenation with Pd(OH)₂/C in ethyl acetate to reduce intermediates, ensuring high purity (>95%) .
  • Monitoring reaction progress via thin-layer chromatography (TLC) and purifying via column chromatography with silica gel .
    • Critical Parameters : Temperature control (25–80°C), solvent polarity, and stoichiometric ratios of substituents (naphthylmethyl vs. trimethoxyphenylmethyl groups) significantly impact yield .

Q. How can crystallographic techniques validate the molecular structure of this compound?

  • Structural Analysis : X-ray diffraction (XRD) is the gold standard. Tools include:

  • SHELXL for refining crystallographic data, particularly for resolving disordered moieties (e.g., methoxy groups) .
  • OLEX2 for visualizing and analyzing crystal packing, hydrogen bonding, and π-π stacking interactions between aromatic rings .
    • Best Practices : Collect high-resolution data (<1.0 Å) and validate using R-factor convergence (R₁ < 0.05) .

Q. What preliminary biological screening approaches are recommended for this compound?

  • In Vitro Assays :

  • Anti-mitotic Activity : Use MCF-7 breast cancer cells with paclitaxel as a positive control. Assess IC₅₀ via MTT assays .
  • Cytotoxicity Profiling : Compare effects on cancerous vs. non-cancerous cell lines (e.g., HEK293) to evaluate selectivity .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo pharmacological data be resolved?

  • Strategies :

  • Pharmacokinetic Studies : Measure bioavailability and tissue distribution using LC-MS/MS. Adjust formulations (e.g., PEGylation) to enhance solubility .
  • Metabolite Identification : Use liver microsomes (human/rat) to identify oxidative metabolites (e.g., demethylation of methoxy groups) that may affect activity .
    • Data Reconciliation : Apply Bayesian statistical models to account for interspecies variability in metabolic rates .

Q. What toxicological endpoints should be prioritized in preclinical studies?

  • Key Endpoints :

  • Hepatic/Renal Toxicity : Monitor serum ALT, AST, and creatinine levels in rodent models after 28-day repeated dosing .
  • Neurotoxicity : Assess locomotor activity and histopathology of brain tissues, focusing on piperazine-related CNS effects .
    • Inclusion Criteria : Use inhalation, oral, and dermal exposure routes in compliance with OECD guidelines .

Q. How can structure-activity relationship (SAR) studies improve the compound’s therapeutic index?

  • SAR Modifications :

  • Replace the naphthyl group with substituted benzyl rings to reduce hydrophobicity and mitigate hepatotoxicity .
  • Introduce electron-withdrawing groups (e.g., -NO₂) to the trimethoxyphenyl moiety to enhance anti-mitotic potency .
    • Computational Tools : Use molecular docking (AutoDock Vina) to predict binding affinity for β-tubulin or kinase targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(NAPHTHALEN-1-YL)METHYL]-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-[(NAPHTHALEN-1-YL)METHYL]-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE

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